

Introduction: A Versatile Heterocyclic Building Block

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Compound of Interest

Compound Name: Ethyl 2-(2-cyanopyridin-3-yl)acetate

Cat. No.: B13102304

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Ethyl 2-(3-cyanopyridin-2-yl)acetate is a substituted pyridine derivative that has garnered significant interest within the scientific community, particularly in the fields of pharmaceutical and materials science. Its structure, which incorporates a pyridine ring, a cyano group, and an ethyl acetate moiety, provides multiple reactive sites, making it a highly valuable precursor for the synthesis of more complex heterocyclic systems.^{[5][6]} The pyridine core is a fundamental component in numerous bioactive compounds and approved drugs.^{[7][8]} The presence of the cyano and ester functional groups further enhances its utility, allowing for a wide range of chemical transformations. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel functional molecules.

Physicochemical and Spectroscopic Profile

The precise characterization of a chemical entity is fundamental for its application in research and development. The key properties of Ethyl 2-(3-cyanopyridin-2-yl)acetate are summarized below.

Core Properties

Property	Value	Source(s)
CAS Number	86369-48-4	[1][2][3]
Molecular Formula	C ₁₀ H ₁₀ N ₂ O ₂	[1][2]
Molecular Weight	190.20 g/mol	[1][2]
Purity	Typically ≥95%	[2][3]
Appearance	Yellow gum	[1]

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of the compound. While a comprehensive public database of spectra for this specific molecule is limited, the expected spectral characteristics can be inferred from its structure and data on analogous compounds.[9]

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methylene protons of the acetate group (a singlet), and distinct signals for the protons on the pyridine ring.
 - ¹³C NMR would display resonances for the carbonyl carbon of the ester, the cyano carbon, the carbons of the pyridine ring, and the carbons of the ethyl group.[9]
- Infrared (IR) Spectroscopy:
 - A strong absorption band is expected around 2230-2210 cm⁻¹ for the C≡N (nitrile) stretch.
 - A prominent peak around 1750-1730 cm⁻¹ corresponding to the C=O (ester) stretch.
 - Absorptions in the 1600-1400 cm⁻¹ region are characteristic of the pyridine ring C=C and C=N stretching vibrations.[9][10]
- Mass Spectrometry (MS):

- The electron ionization (EI) mass spectrum would show the molecular ion peak (M^+) at m/z 191 ($[M+1]^+$), corresponding to the molecular weight of the compound.[1]
- Common fragmentation patterns would involve the loss of the ethoxy group ($-OC_2H_5$) or the entire ester functionality.

Synthesis and Mechanistic Considerations

The synthesis of Ethyl 2-(3-cyanopyridin-2-yl)acetate is a critical aspect of its utility. A common and effective method involves a palladium-catalyzed cyanation reaction.

Experimental Protocol: Palladium-Catalyzed Cyanation

This protocol describes the synthesis from a halogenated pyridine precursor, a common strategy in heterocyclic chemistry.[1]

Objective: To synthesize Ethyl 2-(3-cyanopyridin-2-yl)acetate from Ethyl 2-(3-bromopyridin-2-yl)acetate.

Materials:

- Ethyl 2-(3-bromopyridin-2-yl)acetate
- Zinc Cyanide ($Zn(CN)_2$)
- Potassium Carbonate (K_2CO_3)
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane ($Pd(dppf)Cl_2 \cdot CH_2Cl_2$)
- N-Methyl-2-pyrrolidone (NMP)
- Ethyl Acetate (EtOAc)
- Water (H_2O)
- Silica Gel for column chromatography

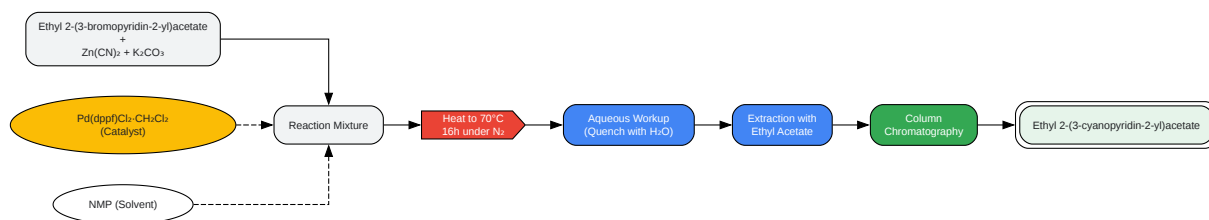
Step-by-Step Procedure:

- To a stirred mixture of ethyl 2-(3-bromopyridin-2-yl)acetate (1.0 equiv), zinc cyanide (1.5 equiv), and potassium carbonate (2.0 equiv) in NMP, add Pd(dppf)Cl₂·CH₂Cl₂ (0.10 equiv) at room temperature (20 °C).[1]
- Heat the resulting mixture to 70 °C and stir for 16 hours under a nitrogen atmosphere.[1]
- Cool the reaction mixture to room temperature (25 °C).
- Quench the reaction by adding water.
- Extract the aqueous mixture with ethyl acetate (3 x volume).
- Combine the organic layers and concentrate under reduced pressure.
- Purify the resulting residue by silica gel column chromatography to yield the final product, ethyl 2-(3-cyanopyridin-2-yl)acetate.[1]

Causality and Insights:

- **Catalyst Choice:** Pd(dppf)Cl₂ is a robust catalyst for cross-coupling reactions. The dppf ligand is bulky and electron-rich, which facilitates the oxidative addition of the aryl bromide to the palladium center and subsequent reductive elimination, key steps in the catalytic cycle.
- **Cyanide Source:** Zinc cyanide is often preferred over other cyanide sources (like KCN or NaCN) because it is less toxic and its lower solubility can help to control the reaction rate and reduce side reactions.
- **Base and Solvent:** Potassium carbonate acts as a base to facilitate the reaction. NMP is a polar aprotic solvent that is effective at dissolving the reactants and withstanding the elevated reaction temperature.

Synthesis Workflow Diagram



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Caption: Palladium-catalyzed synthesis of Ethyl 2-(3-cyanopyridin-2-yl)acetate.

Reactivity and Applications in Drug Development

The chemical architecture of Ethyl 2-(3-cyanopyridin-2-yl)acetate makes it a versatile intermediate. The pyridine ring, the nitrile group, and the active methylene group (alpha to both the ring and the ester) are all sites for further chemical modification.

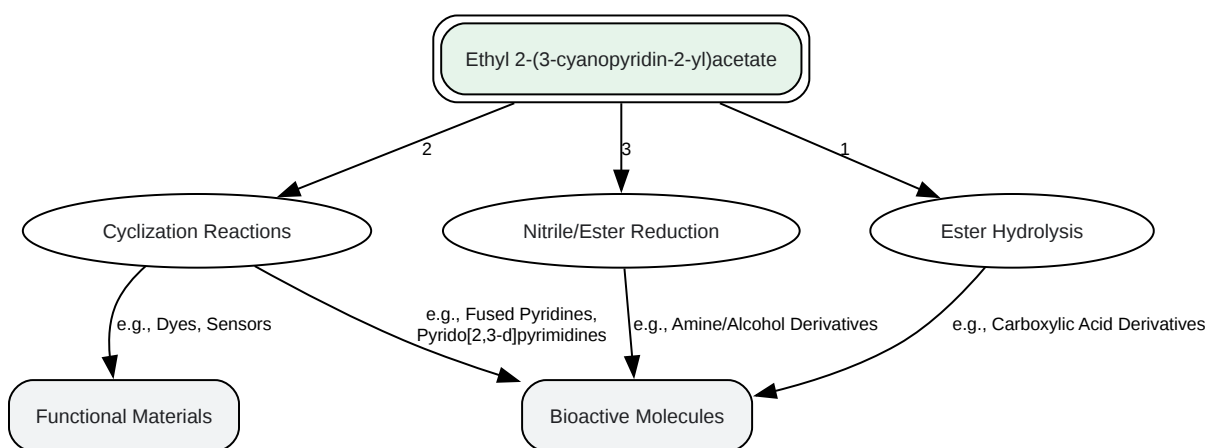
Derivatives of 3-cyanopyridine are known to possess a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiotoxic properties.^{[7][8][11][12]} This makes Ethyl 2-(3-cyanopyridin-2-yl)acetate a valuable starting material for the synthesis of novel therapeutic agents.

- **Anticancer Research:** Many studies have focused on synthesizing novel 3-cyanopyridine derivatives to evaluate their antiproliferative activity.^{[11][13]} These compounds can act through various mechanisms, such as inhibiting specific kinases or inducing apoptosis in cancer cells.^{[12][14]} For instance, the 2-oxo-3-cyanopyridine scaffold is a known pharmacophore in molecules that target survivin, a protein often overexpressed in tumors.^{[12][13]}
- **Precursor to Fused Heterocycles:** The cyano and ester groups can participate in cyclization reactions to form fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which are

also of significant interest in medicinal chemistry.[5]

- Materials Science: The "push-pull" electronic nature of substituted cyanopyridines makes them candidates for applications in nonlinear optics and as fluorescent probes or chemosensors.[10]

Role as a Key Synthetic Intermediate



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Caption: Reactivity pathways for Ethyl 2-(3-cyanopyridin-2-yl)acetate.

Safety, Handling, and Storage

Proper handling and storage are essential when working with any chemical intermediate.

- Hazard Identification: Based on data for structurally related compounds, Ethyl 2-(3-cyanopyridin-2-yl)acetate should be handled with care. Potential hazards include being harmful if swallowed, causing skin irritation, and causing serious eye irritation.[2]
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.[15][16]

- Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[17]
- Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[15]

Conclusion

Ethyl 2-(3-cyanopyridin-2-yl)acetate stands out as a strategically important building block in modern organic synthesis. Its multifunctional nature allows for diverse chemical transformations, providing access to a wide range of complex molecules. For researchers in drug discovery, it serves as a key precursor to novel heterocyclic compounds with promising pharmacological activities, particularly in the realm of oncology. Its continued exploration is likely to yield new materials and therapeutic agents with significant societal benefits.

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